molecular formula C11H6BrN3O3 B1372592 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 1042633-64-6

5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B1372592
M. Wt: 308.09 g/mol
InChI Key: JVRRUXPWYUPVTN-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several different functional groups, including a bromine atom, an oxadiazole ring, and an indole ring . These functional groups could potentially give the compound a variety of interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and indole rings would likely make the compound aromatic, giving it added stability .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the bromine atom might make the compound susceptible to nucleophilic substitution reactions, while the oxadiazole and indole rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and decrease its volatility, while the oxadiazole and indole rings might increase its stability and solubility in organic solvents .

Scientific Research Applications

Antimicrobial Activity

A variety of compounds synthesized from 1H-indole-2,3-dione derivatives, including 5-bromo-1H-indole-2,3-dione, have shown significant in vitro antibacterial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strains such as Aspergillus niger and Candida metapsilosis (Ashok et al., 2015). Additionally, new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole have been identified to possess high antibacterial activity, showcasing their potential for pharmaceutical applications (Mageed et al., 2021).

Antiviral Properties

Research has demonstrated that certain derivatives of 1H-indole-2,3-dione show primary antiviral activities. Specifically, a study on 5-nitro-3-((5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono)-1H-2- indolinones revealed weak activity against pathogenic viruses like the yellow fever virus and bovine viral diarrhea virus (Terzioğlu et al., 2005).

Anticancer Activity

Compounds containing 5-bromo-1H-indole-2,3-dione structures have been evaluated for their potential as anticancer agents. For instance, Schiff and Mannich bases of Isatin and its derivatives with Triazole, including 5-bromo derivatives, have been studied for their antimicrobial and anti-HIV properties, indicating their potential in cancer treatment (Pandeya et al., 2000). Another study synthesized and evaluated the antitumor activity of novel isatin-based conjugates with thiazolidine and pyrazoline moieties, showing significant effects on leukemia subpanel tumor cell lines (Havrylyuk et al., 2011).

Anti-inflammatory Properties

Research on N-substituted anthranilic acid derivatives, including 5-bromo-N-[2'-amino(1"-acetyl-5"-substitutedaryl-2"-pyrazolin-3"-yl)-1',3',4'-oxadiazol-5'-ylmethyl]anthranilic acids, has shown potent anti-inflammatory activity, with some compounds exhibiting significant inflammation inhibitory activity (Sharma et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and development of potential applications .

properties

IUPAC Name

5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3O3/c12-6-1-2-8-7(3-6)10(16)11(17)15(8)4-9-13-5-18-14-9/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRRUXPWYUPVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=O)N2CC3=NOC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 3
5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 4
5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 5
5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 6
5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione

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